molecular formula C9H7FN2OS B2435752 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1152542-34-1

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2435752
CAS No.: 1152542-34-1
M. Wt: 210.23
InChI Key: UHUDFMJJWGZYNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study on the synthesis and physical-chemical properties of some 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives has been published . The study synthesized and investigated a row of new 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols .

Scientific Research Applications

Green Chemistry and Synthesis

The compound "5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol" and its derivatives have been studied for their synthesis methods in the realm of green chemistry. A notable approach involves ultrasound-assisted, low-solvent, and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives, aiming to use environmentally friendly solvents or reduce harmful spent solvents. The synthesized compounds displayed significant antimicrobial and antioxidant properties, indicating their potential in treating diseases like cancer, Parkinson's, inflammatory conditions, and diabetes (Yarmohammadi et al., 2020).

Biochemical and Enzyme Inhibition Studies

These compounds, including variants like "5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol," have been found to inhibit enzymes such as trans-cinnamate 4-hydroxylase (C4H) from Populus kitakamiensis. Notably, the presence of a thiol group is significant for stronger activity, with the fluorophenyl variant being the most active (Yamada et al., 2004).

Corrosion Inhibition

Several derivatives of 1,3,4-oxadiazole, including compounds like "5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol," have been synthesized and assessed for their corrosion inhibition abilities towards mild steel in sulfuric acid. The studies, utilizing gravimetric, electrochemical, and computational methods, indicate that these compounds form a protective layer on mild steel surfaces, exhibiting mixed behavior of physisorption and chemisorptions (Ammal et al., 2018).

Mechanism of Action

Mode of Action

Based on the structural similarity to other oxadiazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific details on how environmental factors influence the action of “5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol” are currently unknown .

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-7-3-1-2-6(4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUDFMJJWGZYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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